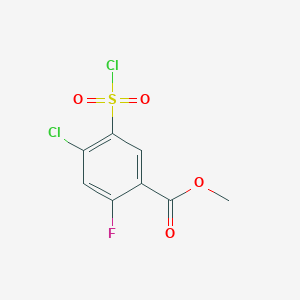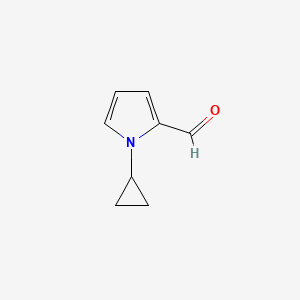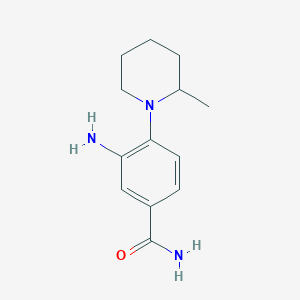![molecular formula C13H20FN3O B1371112 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol CAS No. 1153088-18-6](/img/structure/B1371112.png)
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an amino-fluorobenzyl group and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol typically involves the reaction of 2-amino-5-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanal or 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and the amino-fluorobenzyl group play crucial roles in binding to these targets, modulating their activity. The ethanol moiety may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-[4-(2-Amino-5-chlorobenzyl)-1-piperazinyl]-1-ethanol
- 2-[4-(2-Amino-5-bromobenzyl)-1-piperazinyl]-1-ethanol
- 2-[4-(2-Amino-5-methylbenzyl)-1-piperazinyl]-1-ethanol
Uniqueness
2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs with different substituents.
特性
IUPAC Name |
2-[4-[(2-amino-5-fluorophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O/c14-12-1-2-13(15)11(9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSJBKDOQFVJID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B1371032.png)
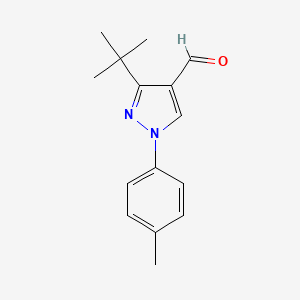
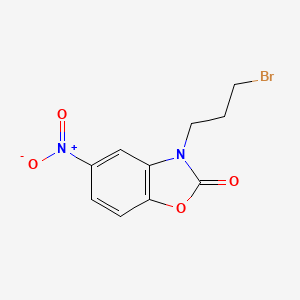
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)
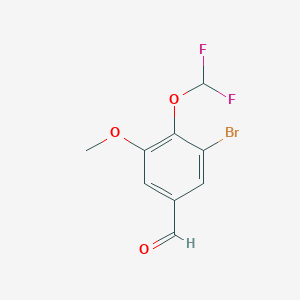


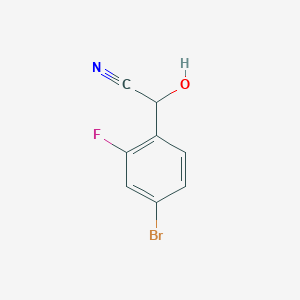
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B1371043.png)
